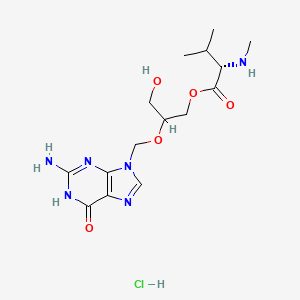
Ganciclovir Impurity N
説明
Ganciclovir is an antiviral drug used for the treatment of cytomegalovirus infections . It is a synthetic analogue of 2′-deoxy-guanosine . Ganciclovir contains not less than 98.0% and not more than 102.0% of C9H13N5O4, calculated on the anhydrous basis .
Synthesis Analysis
The synthesis of Ganciclovir and its impurities has been reported in literature . The processes described involve preparation of valganciclovir by the deprotection of mono-benzyloxycarbonyl-L-valine ganciclovir .Molecular Structure Analysis
The molecular structure of Ganciclovir has been studied extensively . The difference in the nature and strength of intermolecular contacts between the two anhydrous forms leads to the manifestation of conformational polymorphism .Chemical Reactions Analysis
The chemical reactions of Ganciclovir have been studied . The primary mechanism of ganciclovir action against CMV is inhibition of the replication of viral DNA by ganciclovir-5′-triphosphate .科学的研究の応用
Analytical Method Development for Ganciclovir
- Ganciclovir's efficacy in treating cytomegalovirus infections, particularly in immunocompromised patients, has led to the development of new pharmaceutical forms like albumin nanoparticles. A study by Merodio et al. (2000) focused on developing a high-performance liquid chromatography (HPLC) method to determine ganciclovir concentrations in pharmaceuticals and biological samples.
Electrophysiological Research
- The electrochemical behavior of ganciclovir was explored by Paimard et al. (2016). They investigated ganciclovir's interaction with DNA, providing insights into its electrochemical properties and potential uses in sensors for drug detection.
Ocular Pharmacokinetics and Nanoformulations
- The role of ganciclovir in treating ocular viral infections was studied by Akhter et al. (2011). They focused on the development of mucoadhesive nanoformulations for topical ocular delivery, addressing the high dose-related toxicity concerns associated with ganciclovir.
Development of Ganciclovir-Loaded Nanoparticles
- The creation of ganciclovir-loaded albumin nanoparticles was detailed by Merodio et al. (2001). This study aimed at achieving sustained drug release, potentially reducing the frequency of administration required for effective treatment.
Polymerization and Micelle Formation for Drug Delivery
- Sawdon and Peng (2015) reported on the polymerization of ε-caprolactone initiated by ganciclovir for creating polymeric micelles, highlighting an innovative approach for sustained drug delivery.
Brain Pharmacokinetics in Glioma Treatment
- Ganciclovir's role in treating malignant gliomas via gene therapy was investigated by Gynther et al. (2015). They studied its pharmacokinetics and tumor uptake in a rat glioma model, providing important insights for therapeutic applications.
Electrochemical Studies for Detection and Quantification
- Electrochemical oxidation studies of ganciclovir at various electrodes were conducted by Zhou et al. (2011) and Gholivand and Karimian (2015). These studies provide valuable data for developing sensitive and selective sensors for ganciclovir detection.
Liquid Chromatography for Ganciclovir Analysis
- Different chromatographic methods for analyzing ganciclovir concentrations were developed by Xiao Jun (2008) and Rigo-Bonnin et al. (2014). These methods are crucial for accurate drug quantification in clinical and research settings.
Genetic Studies and Drug Resistance
- Research by Lurain et al. (2001) and Bhave et al. (2013) delved into the genetic aspects of ganciclovir resistance in cytomegalovirus, highlighting the importance of genetic testing in clinical management.
Clinical Applications and Toxicity Studies
- Clinical studies like those by Lorenzi et al. (2003), Chang and Dunn (2005), and Billat et al. (2015) provided insights into the therapeutic efficacy, side effects, and pharmacokinetic properties of ganciclovir.
Research on Viral Resistance and Treatment Efficacy
- Studies by Koizumi et al. (2016) and Billat et al. (2016) focused on the impact of viral resistance against ganciclovir in different contexts, including cytomegalovirus infection treatment.
Pharmacological Research and New Insights
- The metabolism and efficacy of ganciclovir in relation to NUDT15 were explored by Zhang et al. (2021). This research opens new avenues for understanding and potentially improving the treatment regimen for cytomegalovirus.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O5.ClH/c1-8(2)10(17-3)14(24)25-5-9(4-22)26-7-21-6-18-11-12(21)19-15(16)20-13(11)23;/h6,8-10,17,22H,4-5,7H2,1-3H3,(H3,16,19,20,23);1H/t9?,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXYIRLWWGUICN-FTCYEJDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ganciclovir Impurity N | |
CAS RN |
1401562-16-0 | |
| Record name | GANCICLOVIR MONO-N-METHYL VALINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RVD2EG6AH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



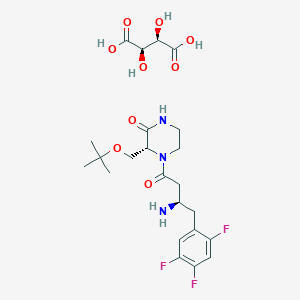
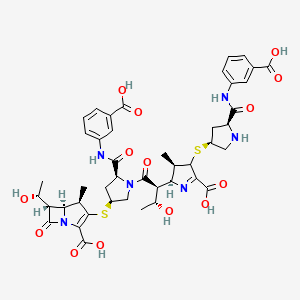

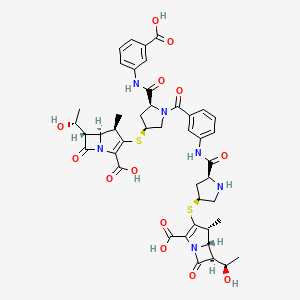
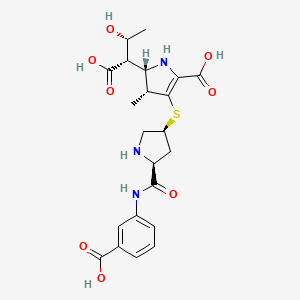
![(5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601480.png)
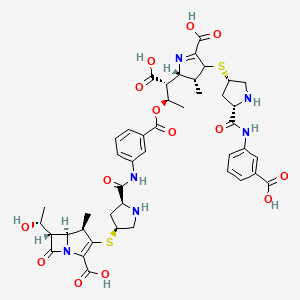
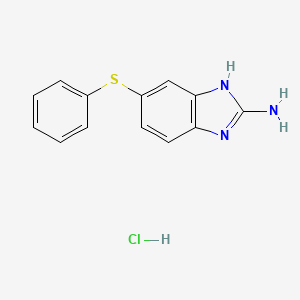
![1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601484.png)
![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)